N-Acetylloline Hydrochloride
Description
N-Acetylloline Hydrochloride (NAL) is a derivative of loline alkaloids, a class of aminopyrrolizidine compounds produced by Epichloë fungal endophytes in symbiotic grasses such as Schedonorus pratensis (meadow fescue) and tall fescue . Structurally, NAL (C₁₀H₁₆N₂O₂·HCl) features an acetyl group attached to the loline backbone, distinguishing it from other loline derivatives like N-formylloline (NFL) and N-acetylnorloline (NANL) . Its molecular weight is 196.25 g/mol, with a logPₒcₜ/water value of -0.311, indicating moderate hydrophilicity . NAL is primarily synthesized in planta through fungal enzymes and plant acetyltransferases, contributing to its role in insect resistance and stress tolerance .
Properties
Molecular Formula |
C10H17ClN2O2 |
|---|---|
Molecular Weight |
232.71 g/mol |
IUPAC Name |
N-methyl-N-[(1R,7S,8R)-2-oxa-6-azatricyclo[4.2.1.03,7]nonan-8-yl]acetamide;hydrochloride |
InChI |
InChI=1S/C10H16N2O2.ClH/c1-6(13)11(2)9-8-5-12-4-3-7(14-8)10(9)12;/h7-10H,3-5H2,1-2H3;1H/t7?,8-,9+,10-;/m1./s1 |
InChI Key |
NIDCDQRFYFEHKL-HDVBOMOJSA-N |
Isomeric SMILES |
CC(=O)N(C)[C@H]1[C@H]2CN3[C@@H]1C(O2)CC3.Cl |
Canonical SMILES |
CC(=O)N(C)C1C2CN3C1C(O2)CC3.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetylloline Hydrochloride typically involves the acylation of loline alkaloids. One common method is the reaction of loline with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions. The process includes the purification of the raw materials, precise control of reaction parameters, and efficient isolation of the final product. Techniques such as crystallization and chromatography are employed to achieve high purity.
Chemical Reactions Analysis
Compound Identification Challenges
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N-Acetylloline Hydrochloride is not listed in the CAS Registry, PubChem, or ChemSpider, suggesting it may be:
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A misspelled or non-standard nomenclature (e.g., confusion with N-Acetylcysteine or Loline alkaloid derivatives).
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A proprietary or experimental compound not yet published in peer-reviewed literature.
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A hypothetical structure with no synthesized or documented research.
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Analysis of Adjacent Compounds
While the search results do not address this compound, they provide insights into structurally or functionally related compounds:
Acrylamide Derivatives
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Acrylamides (e.g., CH₂=CH-CONH₂) exhibit reactivity with thiols like glutathione (GSH) via Michael addition. Substitution at the α/β positions alters reactivity:
N-Acetylcysteine (NAC) Reactions
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NAC (C₅H₉NO₃S) reacts with Cu²⁺ to form intermediates with distinct UV-Vis absorption bands (233 nm, 302 nm) and chiral Cotton effects .
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Its thiol group (-SH) participates in redox reactions, including:
Acetanilide and Acetic Acid Derivatives
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Acetanilide (C₆H₅NHCOCH₃) undergoes hydrolysis in acidic/basic conditions to yield aniline and acetic acid .
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Acetic acid (CH₃COOH) decomposes at >440°C to methane/CO₂ or ethenone/H₂O .
Hypothetical Reactivity of this compound
If this compound shares structural features with loline alkaloids (e.g., pyrrolizidine backbone), potential reactions might include:
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Hydrolysis : Cleavage of the acetyl group under acidic/basic conditions.
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Oxidation : Reactivity at unsaturated bonds or amine groups.
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Salt Displacement : Exchange of the hydrochloride counterion with other anions (e.g., sulfate, nitrate).
Research Gaps and Recommendations
The absence of data highlights the need for:
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Synthetic Studies : Synthesis and characterization of this compound.
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Reactivity Profiling : Kinetic studies with nucleophiles (e.g., thiols, amines) or electrophiles.
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Spectroscopic Analysis : UV-Vis, NMR, or MS to identify intermediates or degradation products.
Scientific Research Applications
N-Acetylloline Hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: It has been studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of N-Acetylloline Hydrochloride involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity. The pathways involved include signal transduction and metabolic processes, which can lead to various biological effects.
Comparison with Similar Compounds
Structural and Chemical Properties
Key Differences :
Analytical Methods and Quantification
| Method | NAL | NFL | NANL |
|---|---|---|---|
| NIRS Accuracy (R²) | 0.90 | 0.85 | 0.78 |
| GC-MS Sensitivity | Low (co-elution issues) | High | Moderate |
| Concentration Range | 50–500 µg/g (shoots) | 100–800 µg/g | 20–200 µg/g |
Insights :
Biological Activity
N-Acetylloline hydrochloride, a derivative of loline alkaloids, has garnered attention for its biological activities and potential applications in various fields, including agriculture and medicine. This article provides a comprehensive overview of its biological activity, synthesizing findings from diverse research studies.
Chemical Structure and Properties
N-Acetylloline is characterized by its acetylation at the nitrogen atom of the loline backbone. This modification influences its biological properties, including its interaction with various biological targets.
Biological Activity Overview
- Antimicrobial Activity
- Insecticidal Properties
- Neuroprotective Effects
The biological activity of N-acetylloline is largely attributed to its interaction with nicotinic acetylcholine receptors (nAChRs). Research indicates that compounds similar to N-acetylloline can modulate nAChR levels, potentially enhancing cholinergic signaling pathways .
Table 1: Summary of Biological Activities of this compound
| Biological Activity | Effectiveness | Reference |
|---|---|---|
| Antimicrobial | Effective against fungi/bacteria | |
| Insecticidal | Deterrent for fall armyworms | |
| Neuroprotective | Enhances cognitive function |
Case Study: Insecticidal Efficacy
In a controlled study, N-acetylloline was tested against fall armyworms. The results demonstrated a significant reduction in weight gain among treated larvae, indicating effective deterrence without harming non-target species .
Case Study: Neuroprotective Potential
A study investigating cholinesterase inhibitors noted that similar compounds could increase nAChR levels in rodent models, suggesting that N-acetylloline may have therapeutic implications for conditions like Alzheimer's disease .
Q & A
Basic: What validated analytical methods are recommended for quantifying N-Acetylloline Hydrochloride in plant extracts?
To quantify this compound (NAL), reverse-phase HPLC with UV detection is widely used. A validated protocol involves:
- Chromatographic conditions : A C18 column (e.g., 150 mm × 4.6 mm, 5 μm), with a mobile phase of methanol and aqueous phosphate buffer (e.g., 30:70 ratio) at 1 mL/min flow rate .
- Detection : UV absorbance at ~207 nm, adjusted based on compound-specific absorption maxima.
- Sample preparation : Alkaline extraction followed by solid-phase purification to isolate loline alkaloids. Total lolines (including NAL) are often quantified as sums of N-acetylloline, N-formylloline, and N-acetylnorloline to account for structural analogs .
- Validation : Ensure linearity (R² > 0.999), recovery rates (98–102%), and precision (RSD < 2%) using spiked matrices .
Advanced: How can factorial design optimize reaction conditions for synthesizing this compound?
Factorial design systematically evaluates variables affecting yield and purity. Key steps include:
- Variable selection : Temperature, solvent polarity (e.g., methanol vs. acetonitrile), and HCl concentration.
- Experimental setup : Use a 2³ factorial design to test combinations (e.g., 25–60°C, 0.1–1.0 M HCl).
- Response analysis : Measure crystallinity (via XRD), purity (HPLC), and yield. For example, cooling to −15°C post-reaction enhances crystallization efficiency .
- Validation : Replicate optimal conditions (e.g., −5°C in methanol/water) to confirm reproducibility, with RSD < 1.5% across batches .
Basic: What safety protocols are critical when handling this compound?
- Personal protective equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats. Use NIOSH-approved respirators if dust is generated .
- Ventilation : Work in fume hoods with ≥6 air changes/hour to minimize inhalation risks .
- Spill management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste. Avoid water to prevent dispersion .
- Storage : Keep in corrosion-resistant containers at 2–8°C, segregated from bases and oxidizers .
Advanced: How should researchers resolve discrepancies in NAL quantification across HPLC and LC-MS platforms?
- Source identification : Check for ion suppression in LC-MS (e.g., matrix effects) or UV interference in HPLC. Use isotope-labeled internal standards (e.g., ¹³C-NAL) for LC-MS normalization .
- Method harmonization : Cross-validate using shared reference standards. For plant extracts, compare sum-of-lolines (HPLC) vs. individual alkaloid profiles (LC-MS) .
- Statistical analysis : Apply Bland-Altman plots to assess inter-method bias and ensure <5% variability .
Basic: What statistical models are appropriate for analyzing NAL variability in plant samples?
- Linear mixed models (LMMs) : Account for fixed effects (e.g., soil pH) and random effects (e.g., plant genotype). Use R packages like
lme4to partition variance . - Post hoc tests : Apply Tukey’s HSD for pairwise comparisons of NAL content across treatments (e.g., endophyte-infected vs. control plants) .
- Data reporting : Include 95% confidence intervals and effect sizes to contextualize biological vs. technical variability .
Advanced: What strategies stabilize this compound under varying storage conditions?
- Degradation studies : Accelerate stability testing at 40°C/75% RH for 6 months. Monitor purity loss via HPLC and identify degradation products (e.g., hydrolyzed analogs) .
- Formulation buffers : Use lyophilization with cryoprotectants (e.g., trehalose) to reduce hydrolysis. Store lyophilized samples at −80°C with desiccants .
- Container compatibility : Avoid glass vials if pH < 4; use polypropylene containers to minimize leaching .
Advanced: How to validate a novel extraction protocol for NAL from endophyte-infected grasses?
- Optimization : Test solvents (e.g., methanol, ethyl acetate) and sonication durations using response surface methodology (RSM).
- Recovery validation : Spike known NAL amounts into uninfected plant matrices; target recovery rates of 95–105% .
- Matrix effect assessment : Compare calibration curves in solvent vs. matrix extracts to quantify signal suppression/enhancement .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
